![molecular formula C16H18Se B14335250 1,3,5-Trimethyl-2-[(4-methylphenyl)selanyl]benzene CAS No. 108894-98-0](/img/no-structure.png)
1,3,5-Trimethyl-2-[(4-methylphenyl)selanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Trimethyl-2-[(4-methylphenyl)selanyl]benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with three methyl groups and a selenyl group attached to a 4-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethyl-2-[(4-methylphenyl)selanyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,3,5-trimethylbenzene and 4-methylphenylselenyl chloride.
Reaction: The reaction between 1,3,5-trimethylbenzene and 4-methylphenylselenyl chloride is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), under anhydrous conditions.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Trimethyl-2-[(4-methylphenyl)selanyl]benzene undergoes various chemical reactions, including:
Oxidation: The selenyl group can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form the corresponding selenide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Corresponding selenide.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
1,3,5-Trimethyl-2-[(4-methylphenyl)selanyl]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential antioxidant properties due to the presence of the selenyl group.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Trimethylbenzene: Lacks the selenyl group, making it less reactive in redox reactions.
4-Methylphenylselenyl Chloride: Contains the selenyl group but lacks the trimethylbenzene structure.
Diphenyl Diselenide: Contains selenium but has a different structural framework.
Uniqueness
1,3,5-Trimethyl-2-[(4-methylphenyl)selanyl]benzene is unique due to the combination of the trimethylbenzene core and the selenyl group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Propriétés
| 108894-98-0 | |
Formule moléculaire |
C16H18Se |
Poids moléculaire |
289.3 g/mol |
Nom IUPAC |
1,3,5-trimethyl-2-(4-methylphenyl)selanylbenzene |
InChI |
InChI=1S/C16H18Se/c1-11-5-7-15(8-6-11)17-16-13(3)9-12(2)10-14(16)4/h5-10H,1-4H3 |
Clé InChI |
GYAGRVMHPCCMBR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)[Se]C2=C(C=C(C=C2C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


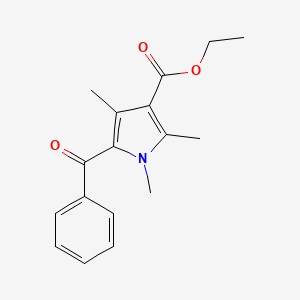
![2,2',2'',2'''-{(Methylazanediyl)bis[(ethane-2,1-diyl)nitrilo]}tetraacetic acid](/img/structure/B14335179.png)
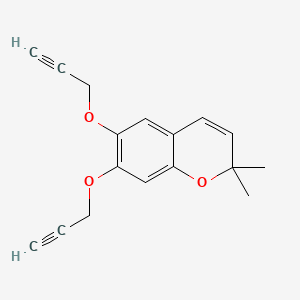
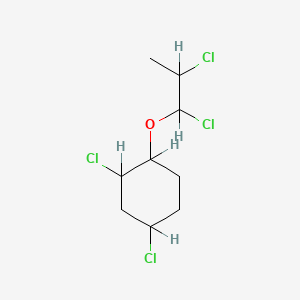

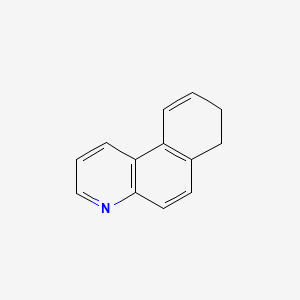
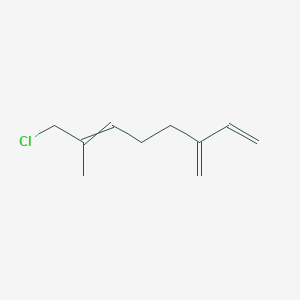
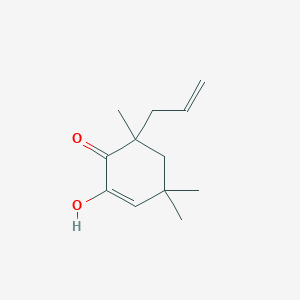
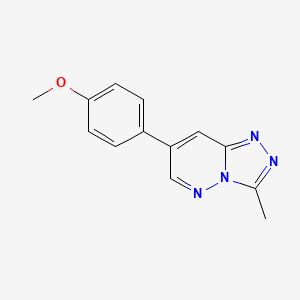
![5-[2-(4-Butylphenyl)ethyl]-2-[4-(pentyloxy)phenyl]pyridine](/img/structure/B14335242.png)
